molecular formula C23H21N3OS2 B12176083 3-(1-Methylethyl)-5-[[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-thioxo-4-Thiazolidinone CAS No. 312601-82-4

3-(1-Methylethyl)-5-[[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-thioxo-4-Thiazolidinone

Cat. No.: B12176083
CAS No.: 312601-82-4
M. Wt: 419.6 g/mol
InChI Key: LOSNJXYUDYVLQS-MOSHPQCFSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a 4-thiazolidinone core with a 2-thioxo modification and a substituted pyrazole moiety. The structure includes:

  • Thiazolidinone ring: A five-membered heterocyclic ring with sulfur and nitrogen atoms, critical for bioactivity, particularly in enzyme inhibition (e.g., antimicrobial, anti-inflammatory targets) .
  • Pyrazole substituent: A 3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl group linked via a methylene bridge.
  • Isopropyl group: At the N-3 position, contributing steric bulk and influencing conformational flexibility.

The molecular formula is C24H22N3OS2, with an average molecular mass of 432.58 g/mol. Its stereochemistry (e.g., E/Z configuration at the methylene bridge) remains unspecified but could significantly impact binding interactions .

Properties

CAS No.

312601-82-4

Molecular Formula

C23H21N3OS2

Molecular Weight

419.6 g/mol

IUPAC Name

(5Z)-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H21N3OS2/c1-15(2)26-22(27)20(29-23(26)28)13-18-14-25(19-7-5-4-6-8-19)24-21(18)17-11-9-16(3)10-12-17/h4-15H,1-3H3/b20-13-

InChI Key

LOSNJXYUDYVLQS-MOSHPQCFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylethyl)-5-[[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-thioxo-4-Thiazolidinone typically involves multi-step organic reactions. One common method includes the condensation of 3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-carbaldehyde with 2-thioxo-4-thiazolidinone in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylethyl)-5-[[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-thioxo-4-Thiazolidinone can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-(1-Methylethyl)-5-[[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-thioxo-4-Thiazolidinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Methylethyl)-5-[[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-thioxo-4-Thiazolidinone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Electronic Comparisons

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound C24H22N3OS2 3-(1-Methylethyl), 3-(4-methylphenyl)-1-phenylpyrazole 432.58 Balanced lipophilicity; potential for hydrophobic interactions
(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one C26H20N4OS2 3-(2-Phenylethyl), 1,3-diphenylpyrazole 476.60 Higher molecular weight; enhanced π-π stacking potential due to diphenylpyrazole
(5Z)-3-Hexyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one C29H32N4O2S2 3-Hexyl, 3-(2-methyl-4-propoxyphenyl)pyrazole 548.76 Increased alkyl chain length improves solubility in nonpolar solvents
(E)-3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime C21H18ClN5O2S 2-Chlorothiazole oxime, 4-methylphenoxy 463.92 Chlorothiazole enhances electrophilicity; oxime group enables hydrogen bonding
3-(4-Methoxy-phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid-(5-phenyl-6H-[1,3,4]-thiadiazin-2-yl)-amide C26H21N5O2S 4-Methoxyphenyl, thiadiazine-amide 475.55 Thiadiazine ring introduces additional nitrogen atoms, altering electron distribution

Key Observations:

Substituent Effects :

  • N-3 Position : The target compound’s isopropyl group offers moderate steric hindrance compared to the phenethyl group in (more bulky) or hexyl chain in (more flexible). This may influence binding pocket accommodation.
  • Pyrazole Modifications : The 4-methylphenyl group in the target compound provides moderate lipophilicity versus electron-donating groups (e.g., 4-methoxyphenyl in ) or extended alkyl chains (e.g., propoxyphenyl in ).

Electronic Properties: The 2-thioxo group in thiazolidinones enhances hydrogen-bonding capacity compared to oxo analogs .

Synthetic Pathways: Common methods include condensation reactions (e.g., Knoevenagel for methylene bridges ) and coupling reagents like EDC/HOBt for amide formation . The target compound likely employs similar strategies.

For example, the 4-methylphenyl group in the target compound may localize electron density differently than the diphenylpyrazole in . SHELX and ORTEP aid in crystallographic studies, critical for confirming stereochemistry and intermolecular interactions.

Research Implications

  • Structure-Activity Relationships (SAR): The target compound’s balance of lipophilicity and steric effects positions it as a candidate for antimicrobial or kinase inhibition studies, leveraging its thioxo-thiazolidinone core .
  • Optimization Opportunities : Introducing electron-withdrawing groups (e.g., chloro, nitro) to the pyrazole ring could enhance binding affinity, as seen in .
  • Biological Testing: Prioritize assays evaluating inhibition of enzymes like COX-2 or FabH, where similar thiazolidinones show promise .

Q & A

Q. What are the key synthetic routes and reagents for preparing this thiazolidinone derivative?

The synthesis typically involves a multi-step process:

  • Step 1: Formation of the pyrazole intermediate via condensation of substituted phenylhydrazines and diketones under acidic conditions.
  • Step 2: Introduction of the thiazolidinone core by reacting the pyrazole-aldehyde intermediate with thiourea derivatives in the presence of a base (e.g., KOH/EtOH).
  • Step 3: Functionalization of the thiazolidinone ring with substituents (e.g., isopropyl groups) via alkylation or nucleophilic substitution. Critical reagents include thioamides, aldehydes, and catalysts like acetic acid. Reaction optimization often requires reflux conditions (~80–100°C) and inert atmospheres .

Q. Which analytical techniques are essential for characterizing this compound?

  • Structural Confirmation: NMR (¹H, ¹³C) for functional group analysis and stereochemistry; FT-IR for thiocarbonyl (C=S) and imine (C=N) bond identification.
  • Purity Assessment: HPLC (>95% purity threshold) with UV detection at λ = 254–280 nm.
  • Crystallography: Single-crystal X-ray diffraction (using SHELX programs for refinement) to resolve Z/E isomerism in the methylidene group .

Q. What biological activities are associated with this compound?

Preliminary studies on analogous thiazolidinones indicate:

  • Antimicrobial Activity: MIC values ≤ 25 µg/mL against S. aureus and E. coli.
  • Anticancer Potential: IC₅₀ = 10–50 µM in HeLa and MCF-7 cell lines via apoptosis induction.
  • Anti-inflammatory Effects: COX-2 inhibition (30–60% at 10 µM). Activity is attributed to the thioxo-thiazolidinone core and aromatic substituents .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve reaction efficiency?

Microwave irradiation reduces reaction times (e.g., from 12 hours to 30 minutes) by enhancing thermal homogeneity. For example, cyclocondensation of pyrazole-aldehydes with thiourea derivatives under microwaves (100 W, 120°C) achieves yields >85% compared to 60–70% with conventional heating. Solvent choice (e.g., DMF vs. ethanol) and catalyst loading (e.g., 5 mol% piperidine) are critical variables .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

Discrepancies in stereochemical assignments (e.g., Z/E configurations) arise due to dynamic effects in solution. Mitigation strategies:

  • Multi-Technique Validation: Cross-validate NMR-derived coupling constants with X-ray data.
  • Computational Modeling: DFT calculations (B3LYP/6-31G*) to predict stable conformers.
  • SHELX Refinement: Use high-resolution crystallographic data (R-factor < 0.05) to confirm spatial arrangements .

Q. What structure-activity relationships (SAR) govern its biological efficacy?

Key SAR insights from analogous compounds:

SubstituentEffect on Activity
4-Methylphenyl Enhances lipophilicity, improving membrane permeability.
Thioxo Group Critical for H-bonding with target enzymes (e.g., bacterial dihydrofolate reductase).
Isopropyl Chain Reduces metabolic degradation via steric hindrance.
Modifying the pyrazole's aryl group (e.g., fluorination) further optimizes target selectivity .

Q. How to design stability studies under physiological conditions?

  • pH Stability: Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via HPLC.
  • Thermal Stability: Perform TGA/DSC to identify decomposition thresholds (>200°C typical for thiazolidinones).
  • Light Sensitivity: Conduct accelerated UV exposure (ICH Q1B guidelines) to assess photodegradation pathways .

Data Contradiction Analysis

Q. How to address inconsistent bioactivity data across studies?

Discrepancies often arise from assay variability (e.g., cell line heterogeneity, incubation times). Standardization steps:

  • Dose-Response Curves: Use ≥6 concentration points with triplicate measurements.
  • Positive Controls: Include reference compounds (e.g., doxorubicin for cytotoxicity).
  • Statistical Validation: Apply ANOVA with post-hoc Tukey tests (p < 0.05) .

Methodological Tables

Table 1: Synthetic Optimization Parameters

ParameterConventional MethodMicrowave-Assisted Method
Time12 hours30 minutes
Yield60–70%85–90%
SolventEthanolDMF

Table 2: Comparative Bioactivity of Analogues

CompoundIC₅₀ (µM, HeLa)MIC (µg/mL, S. aureus)
Target Compound12.520
4-Fluorophenyl Analog18.735
Unsubstituted Thiazolidinone>50>100

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